molecular formula C7H12N2O3 B089221 Pro-Gly CAS No. 13174-03-3

Pro-Gly

Cat. No.: B089221
CAS No.: 13174-03-3
M. Wt: 172.18 g/mol
InChI Key: RNKSNIBMTUYWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-Gly (Prolyl-glycine) is an endogenous dipeptide of significant interest in biochemical and physiological research. It is a core member of the glyproline peptide family, which is characterized by proline and glycine residues and is often derived from collagen or elastin degradation . Research indicates that this compound promotes the expression and secretion of Insulin-like Growth Factor-1 (IGF-1) in vitro and in vivo. Studies in HepG2 cells and mice demonstrate that this effect is mechanistically distinct from the action of its constituent free amino acids and is mediated through the PepT1 transporter and subsequent activation of the JAK2/STAT5 signaling pathway . This makes this compound a valuable tool for investigating growth factor regulation and liver endocrinology. Beyond metabolic research, this compound exhibits protective properties in dermal models. In Normal Human Dermal Fibroblasts (NHDF), this compound has been shown to protect cells from UVA-induced damage by suppressing ROS generation and regulating the MAPK-NF-κB signaling pathway, suggesting its application in studies of skin photoaging and oxidative stress . The related this compound-containing compound, Noopept, has also demonstrated neuroprotective potential by selectively increasing the DNA-binding activity of hypoxia-inducible factor-1 (HIF-1), indicating a wider scope for research into neuroprotection and adaptive cellular responses to hypoxia . This product is provided for research purposes only. It is intended for use in laboratory studies and is NOT intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(pyrrolidine-2-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKSNIBMTUYWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2578-57-6
Record name Prolylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Scientific Research Applications

Neuroprotective Effects

Pro-Gly-Pro has demonstrated considerable potential in neuroregeneration and neuroprotection. Recent studies highlight its ability to mitigate neuronal damage following mechanical trauma.

Case Study: Neuroregenerative Potential of PGP

A study investigated the effects of PGP on primary neuroglial cultures subjected to mechanical injury. Key findings include:

  • Calcium Homeostasis: PGP treatment (100 μM) prevented increases in intracellular calcium levels during acute injury, which is critical for neuronal survival.
  • Mitochondrial Function: PGP significantly improved mitochondrial potential recovery post-injury, indicating enhanced cellular energy status.
  • Cell Survival: The application of PGP reduced neuronal death and promoted faster recovery of damaged neuronal networks by limiting astrogliosis and enhancing neuronal migration to injury sites .

Antioxidant Properties

This compound also exhibits antioxidant properties, contributing to cellular protection against oxidative stress.

Antioxidant Peptides Derived from this compound

Research has identified several peptides with antioxidant capabilities derived from various sources, including those containing this compound sequences. These peptides have been shown to:

  • Inhibit oxidative stress-induced apoptosis in cell lines such as PC12 and Caco-2.
  • Enhance the activity of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in exposed cells .

Wound Healing and Tissue Repair

The role of this compound in wound healing is another area of significant interest.

Case Study: Wound Repair Mechanisms

Research indicates that PGP facilitates wound healing through:

  • Endothelial Cell Activity: PGP promotes migration, proliferation, and tube formation in endothelial progenitor cells at nanomolar concentrations.
  • Neovascularization: Topical application of PGP has been shown to enhance cutaneous neovascularization, thereby accelerating the wound healing process .

Summary Table of Applications

Application AreaMechanism/EffectReferences
NeuroprotectionReduces calcium overload; enhances mitochondrial function
Antioxidant ActivityInhibits oxidative stress; enhances SOD and GPx activity
Wound HealingPromotes endothelial cell activity; enhances neovascularization

Chemical Reactions Analysis

Cyclization Reactions

The primary reaction of interest regarding Pro-Gly is its cyclization into cyclo-Pro-Gly. This transformation can occur under specific conditions, particularly in alkaline aqueous solutions.

Energy Profiles and Mechanisms

The reaction mechanism for the formation of cyclo-Pro-Gly involves several key steps:

  • Transition States : Density functional theory (DFT) calculations revealed that the transition state for cyclization from linear-Gly-Pro has a lower activation energy (33.2 kcal/mol) compared to that from linear-Pro-Gly, which did not yield a stable transition state during scanning .

  • Thermodynamics : The cyclization process is exothermic with a significant heat release (41.1 kcal/mol). The Gibbs free energy calculations suggested that the formation of cyclic dipeptides is thermodynamically favorable under the studied conditions .

Influence of Phosphate Compounds

Recent studies have explored the role of trimetaphosphate (P3m) in enhancing the yield of cyclo-Pro-Gly:

  • Promoting Effect : The presence of P3m significantly increased the yield of cyclo-Pro-AAs, including cyclo-Pro-Gly, indicating its potential as a catalyst in prebiotic synthesis scenarios .

  • Comparative Analysis : When comparing different phosphate compounds, it was found that pyrophosphate (PPi) also had a positive effect on the cyclization process, while monomeric phosphate (Pi) did not enhance yields .

Yield Comparison of Cyclo-Pro-Gly Formation

Linear DipeptideYield of Cyclo-Pro-GlyRelative Increase
Linear-Pro-GlyLow-
Linear-Gly-ProHigh+20.9 times

Energy Profiles for Cyclization

DipeptideActivation Energy (kcal/mol)Enthalpy Change (kcal/mol)
Linear-Pro-GlyNo transition state found-
Linear-Gly-Pro33.2-41.1

Comparison with Similar Compounds

Gly-Pro (Glycyl-Proline)

  • Structural Differences : Gly-Pro is a stereoisomer of Pro-Gly, differing in peptide bond orientation.
  • Functional Roles :
    • Umami Taste : Gly-Pro contributes to umami and "thick" taste in fish sauce, unlike this compound, which lacks significant flavor-enhancing properties .
    • Collagen Stability : Gly-Pro-Hyp (a tripeptide) is abundant in collagen hydrolysates and exhibits higher plasma concentrations than this compound post-ingestion .
    • Structural Motifs : Gly-Pro stabilizes β-turn structures in peptides, while this compound adopts C7-C7 or C10 conformations depending on the phase (gas vs. solution) .

Hyp-Gly (Hydroxyprolyl-Glycine)

  • Collagen Association : Hyp-Gly is a collagen-derived dipeptide with antiplatelet aggregation activity, targeting the P2Y12 receptor. This compound, in contrast, shows weaker absorption and bioactivity in this context .
  • Bioavailability : Hyp-Gly is absorbed at higher concentrations than this compound in human plasma after collagen hydrolysate intake .

Pro-Asp (Prolyl-Aspartic Acid)

  • IGF-1 Regulation: Like this compound, Pro-Asp enhances IGF-1 secretion via JAK2/STAT5 activation.

Functional Comparison with Therapeutic Dipeptides

Cyclo(this compound)

  • Neuroactivity: Cyclo(this compound), a cyclic derivative, demonstrates nootropic and anxiolytic effects, unlike linear this compound. It is derived from IGF-1 processing and acts as an endogenous neuropeptide .

Ala-Gln (Alanyl-Glutamine)

This compound vs. Choline Chloride (ChCl)-Based Solvents

  • Efficiency: this compound outperforms ChCl in extracting phenolic antioxidants from Carya cathayensis peel and Kudingcha due to superior cell wall penetration .
  • Mechanism : this compound causes partial erosion of plant matrices, creating pores and cracks that enhance phytochemical release, while ChCl primarily disrupts hydrogen bonds .

This compound vs. Ethanol/Water Mixtures

  • Yield: this compound extracts 20–30% more total phenolics than ethanol-water systems in Kudingcha, attributed to its dual role as a solvent and cell disruptor .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Key Dipeptides

Dipeptide Structure Key Functions Bioactivity Superior to this compound? References
This compound This compound IGF-1 secretion, antioxidant extraction N/A
Gly-Pro Gly-Pro Umami taste, collagen stability Yes (flavor enhancement)
Hyp-Gly Hyp-Gly Antiplatelet aggregation No
Pro-Asp Pro-Asp IGF-1 secretion Comparable
Cyclo(this compound) Cyclic this compound Neuroprotection Yes (nootropic effects)

Table 2: Extraction Efficiency of this compound vs. Other Solvents

Solvent Total Phenolics (mg/g) Cell Disruption Mechanism Plant Model
This compound 45.2 ± 2.1 Erosion, pore formation Ilex kudingcha
ChCl-Urea 32.7 ± 1.8 Hydrogen bond disruption Carya cathayensis
Ethanol-Water (70%) 34.5 ± 1.5 Polarity-based solubility Ilex kudingcha

Key Research Findings

  • This compound Specificity : this compound’s bioactivity is sequence-dependent. Co-administration of Pro + Gly fails to replicate its effects on IGF-1, highlighting the necessity of the intact dipeptide structure .
  • Industrial Utility : this compound’s role in collagen hydrolysates and extraction processes underscores its versatility, though Hyp-Gly and Gly-Pro-Hyp remain more bioactive in dietary contexts .

Preparation Methods

Carbodiimide-Mediated Coupling

Solution-phase synthesis of Pro-Gly employs classic carbodiimide reagents to activate the carboxyl group of proline for glycine coupling. A seminal method by Tomida et al. demonstrated the preparation of trifluoroacetyl (Tfa)-protected prolyl peptides via dicyclohexylcarbodiimide (DCC)/HOBt activation. Applying this to this compound synthesis:

  • Protection : Proline’s amine group is shielded with Tfa to prevent racemization.

  • Activation : Tfa-Pro-OH reacts with HOBt and DCC in anhydrous DMF, forming an active ester.

  • Coupling : Glycine methyl ester is added, yielding Tfa-Pro-Gly-OMe.

  • Deprotection : Basic hydrolysis removes Tfa and methyl groups, generating this compound.

This method achieved >90% diastereomeric purity, as confirmed by gas-liquid chromatography (GLC). However, the use of Tfa necessitates stringent purification to eliminate residual reagents.

Ni(II)-Complex Assisted Synthesis

Innovative stereochemical control was achieved using Ni(II) complexes, as described by Kukhar et al.. By coordinating glycine to a chiral Ni(II)-BPBP complex, nucleophilic glycine equivalents were generated, enabling coupling with N-benzylproline derivatives. While this method primarily targets α-amino acids, adapting it for this compound synthesis would involve:

  • Complex Formation : Glycine binds to Ni(II)-BPBP in alkaline conditions.

  • Alkylation : Reaction with N-benzylproline chloride forms a dipeptide complex.

  • Decomplexation : Acidic hydrolysis releases this compound with retained stereochemistry.
    This approach minimizes racemization but requires specialized ligands and metal handling.

Enzymatic and Collagen-Derived Approaches

Collagen Hydrolysis and Cyclization

Collagen’s inherent Gly-Pro-Y sequences serve as precursors for this compound derivatives. Sakai et al. enzymatically hydrolyzed collagen to produce collagen tripeptide (CTP), rich in Gly-Pro-Hyp and Gly-Pro-Ala. Subsequent heating at 95°C for 24 hours induced cyclization to cyclo(-Gly-Pro) with 75–81% efficiency. While the primary product is cyclic, modulating reaction conditions (e.g., shorter heating times or acidic pH) could favor linear this compound formation. For example, partial hydrolysis of Gly-Pro-Hyp under mild acidic conditions (pH 4.0, 60°C) may yield this compound and hydroxyproline, though this requires empirical validation.

Racemization Considerations and Optimization

Racemization during this compound synthesis remains a critical concern, particularly at proline’s α-carbon. Tomida et al. quantified racemization using GLC analysis of Tfa-Pro-Val-OBzl diastereomers, finding <2% epimerization under optimized DCC/HOBt conditions. Key strategies include:

  • Low-Temperature Reactions : Maintaining temperatures ≤20°C suppresses base-catalyzed racemization.

  • Polar Aprotic Solvents : DMF and DMSO stabilize transition states, reducing unintended epimerization.

  • Additives : HOBt and hydroxybenzotriazole derivatives mitigate oxazolone formation, a racemization precursor.

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Racemization Risk
SPPS60–75%>95%HighLow
DCC/HOBt Solution-Phase85–90%90–93%ModerateModerate
Ni(II)-Complex Assisted70–80%>98%LowLow
Collagen-Derived20–25%80–85%HighHigh

Key Findings :

  • SPPS offers superior purity and scalability but requires costly resins.

  • Solution-Phase methods balance yield and cost, ideal for lab-scale production.

  • Collagen-Derived routes, while sustainable, necessitate optimization to improve yields and reduce cyclic byproducts .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining Pro-Gly's secondary structure and conformational dynamics?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to analyze backbone hydrogen bonding and dihedral angles. For example, NMR-derived data can resolve C10 (β-hairpin) vs. C7–C7 (27-ribbon) conformations in solution .
  • X-ray Diffraction (XRD) : Resolve crystal structures to identify β-helix or polyproline-II (PP-II) motifs, particularly in gas-phase studies .
  • Raman and Raman Optical Activity (ROA) : Combine with density functional theory (DFT) calculations to correlate spectral features with conformational populations in aqueous environments .
    • Key Finding : this compound adopts C10 β-hairpin conformations in solution but C7–C7 structures in gas phase, highlighting solvent-dependent folding .

Q. How can researchers assess this compound's role in stabilizing collagen triple helices?

  • Methodology :

  • Collagen Model Peptides : Design peptides with this compound-Pro repeats and measure thermal stability via circular dichroism (CD) spectroscopy. Compare melting temperatures (TmT_m) with Gly-Pro-containing controls .
  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER, CHARMM) to simulate hydrogen-bonding patterns and hydration effects on triple-helix stability .
    • Key Finding : this compound-Pro sequences enhance collagen-like triple-helix stability due to hydrogen-bond cooperativity .

Advanced Research Questions

Q. How can the mechanistic role of this compound in IGF-1 secretion be validated experimentally?

  • Methodology :

  • In Vitro Models : Treat HepG2 cells with this compound (10–100 µM) and quantify IGF-1 via ELISA. Compare with Pro+Gly mixtures to confirm dipeptide-specific effects .

  • siRNA Knockdown : Silence peptide transporter 1 (PepT1) to test its necessity for this compound-induced IGF-1 secretion .

  • Pharmacological Inhibition : Use JAK2 inhibitors (e.g., AG490) to block STAT5 phosphorylation and nuclear translocation .

    • Key Finding : this compound activates IGF-1 via PepT1-dependent JAK2/STAT5 signaling, independent of free Pro/Gly .
    Experimental Condition IGF-1 Secretion (Fold Change) STAT5 Activation
    This compound (50 µM)2.5 ± 0.3Yes
    Pro + Gly (50 µM each)1.1 ± 0.2No
    This compound + PepT1 siRNA0.9 ± 0.1No
    This compound + JAK2 Inhibitor1.2 ± 0.2No

Q. How can contradictions in this compound's structural data between computational and experimental studies be resolved?

  • Methodology :

  • Multi-Method Integration : Combine gas-phase laser spectroscopy (for intrinsic folding) with solution-phase NMR and MD simulations (for solvent effects) .
  • Statistical Conformer Analysis : Use principal component analysis (PCA) on NMR/ROA datasets to quantify populations of C10 vs. C7–C7 conformers .
    • Key Finding : Gas-phase structures reflect intrinsic folding preferences, while aqueous environments stabilize solvent-mediated C10 conformations .

Q. What strategies optimize the design of this compound-containing peptides for β-hairpin mimicry?

  • Methodology :

  • Sequence Engineering : Insert this compound into model peptides (e.g., D-Ala-L-Pro-Gly-D-Ala) and assess β-hairpin stability via CD and XRD .
  • Solvent Screening : Test conformational flexibility in solvents with varying polarity (e.g., water, DMSO) to identify stabilization conditions .
    • Key Finding : this compound's β-hairpin propensity is enhanced in polar solvents, but flanking residues (e.g., D-Ala) can restrict conformational diversity .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo this compound activity be addressed?

  • Methodology :

  • Dose-Response Curves : Compare this compound's IGF-1 stimulation efficacy in HepG2 cells vs. murine models at matched concentrations .
  • Tissue-Specific PepT1 Expression : Quantify PepT1 levels in target tissues (e.g., liver, intestine) via qPCR to explain variability in uptake .
    • Resolution : In vivo IGF-1 secretion requires acute this compound dosing, while chronic exposure may downregulate PepT1, reducing efficacy .

Methodological Best Practices

  • Storage : Store this compound at -20°C in lyophilized form to prevent hydrolysis .
  • Purity Validation : Use TLC or HPLC to confirm ≥98% purity before cell culture applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.